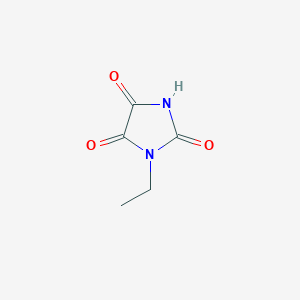

1-Ethylimidazolidine-2,4,5-trione

概要

説明

VUF-8929は、カルシウムチャネル阻害剤として作用する低分子薬です。 これは当初、MSD Oss BVによって開発され、心血管疾患、特に抗虚血特性に対する潜在的な治療用途について研究されてきました 。 この化合物は、C23H23F2NOの分子式を持ち、心臓の仕事量を減らし、冠血流量を増やす能力で知られています .

準備方法

VUF-8929の合成経路と反応条件は、一般に公開されている情報源では広く文書化されていません。 この化合物が、プレニラミンと構造的に関連するジフェニルアルキルアミン誘導体であることは知られています 。 VUF-8929の工業生産方法は、多段階合成、精製、および特性評価プロセスを含む、同様の低分子薬に使用される標準的な有機合成技術を含む可能性があります。

化学反応の分析

VUF-8929は、カルシウムチャネル阻害剤に典型的なさまざまな化学反応を起こします。 これらの反応には次のものが含まれます。

酸化: この化合物は酸化反応を起こす可能性があり、薬理学的特性が変化する可能性があります。

還元: 還元反応は、VUF-8929に存在する官能基を変え、その活性を潜在的に影響を与える可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

科学的研究の応用

Chemistry: As a calcium channel inhibitor, VUF-8929 is of interest in the study of ion channel modulation and its effects on cellular processes.

Biology: The compound’s ability to modulate calcium channels makes it a valuable tool for investigating calcium signaling pathways in biological systems.

Medicine: VUF-8929 has shown promise as a cardioprotective agent due to its anti-ischemic properties.

作用機序

VUF-8929は、電位依存性カルシウムチャネルを阻害することで効果を発揮します。 この阻害は、心臓細胞へのカルシウムイオンの流入を減らし、それによって心臓の仕事量を減らし、冠血流量を増やします 。 VUF-8929の分子標的は、心臓の筋肉の収縮と弛緩において重要な役割を果たすL型カルシウムチャネルが含まれます .

類似の化合物との比較

VUF-8929は、プレニラミンなどの他のジフェニルアルキルアミン誘導体と構造的に関連しています。 この化合物は、その選択的な冠動脈拡張特性と、心臓保護剤としての可能性においてユニークです 。同様の化合物には次のものがあります。

プレニラミン: カルシウムチャネル遮断特性を持つ別のジフェニルアルキルアミン誘導体です。

ガロパミル: 心血管疾患の治療に使用されるカルシウムチャネル遮断薬です。

類似化合物との比較

VUF-8929 is structurally related to other diphenylalkylamine derivatives, such as prenylamine. it is unique in its selective coronary dilatory properties and its potential as a cardioprotective agent . Similar compounds include:

Prenylamine: Another diphenylalkylamine derivative with calcium channel blocking properties.

Gallopamil: A calcium channel blocker used in the treatment of cardiovascular diseases.

Verapamil: A well-known calcium channel blocker with applications in treating hypertension and angina.

VUF-8929 stands out due to its specific anti-ischemic properties and its potential for reducing the workload of the heart while increasing coronary flow .

生物活性

1-Ethylimidazolidine-2,4,5-trione is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 142.11 g/mol

- CAS Number : 57012-86-9

This compound exhibits significant biological activity primarily through its role as an inhibitor of cholinergic enzymes. This is particularly relevant for conditions such as Alzheimer's disease (AD), where the inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.

Enzyme Inhibition

Research indicates that derivatives of imidazolidine-2,4,5-triones have shown potent inhibitory effects on AChE and butyrylcholinesterase (BChE). Notably, compounds derived from this scaffold demonstrated higher inhibitory activity than standard drugs such as rivastigmine and galanthamine:

| Compound | AChE IC (μmol/L) | BChE IC (μmol/L) |

|---|---|---|

| This compound | 1.66 | Not specified |

| Rivastigmine | Higher than 1.66 | Not specified |

| Galanthamine | Lower than 1.66 | Not specified |

The highest observed inhibitory activity was recorded at IC = 1.66 μmol/L for specific derivatives .

Antimicrobial Activity

In addition to cholinergic enzyme inhibition, imidazolidine-2,4,5-triones have exhibited notable antimicrobial properties. For instance, certain derivatives have been reported to possess antifungal and antibacterial activities against various pathogens. The structure-activity relationships (SAR) suggest that modifications to the imidazolidine ring can enhance these properties .

In Vitro Studies

A study highlighted the synthesis of various 1-substituted imidazolidine-2,4,5-triones and their evaluation against AChE and BChE. The results indicated that many synthesized compounds not only inhibited these enzymes effectively but also demonstrated favorable lipophilicity profiles conducive to bioavailability .

Cytotoxicity Assessments

Cytotoxicity studies using the MTT assay on glioblastoma cell lines revealed that while some compounds showed significant toxicity at higher concentrations, others maintained low toxicity while exhibiting potent inhibitory effects on DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). This balance between efficacy and safety is crucial for drug development .

特性

IUPAC Name |

1-ethylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGJKMRHILAFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391229 | |

| Record name | 1-Ethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57012-86-9 | |

| Record name | 1-Ethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。